![molecular formula C18H37BrMnNO2P2- B13782588 Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is a coordination compound with the molecular formula C18H37BrMnNO2P2. This compound is known for its applications in catalysis, particularly in hydrogenation reactions. It is a solid at room temperature and is sensitive to light .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) typically involves the reaction of manganese carbonyl complexes with bis[2-(diisopropylphosphino)ethyl]amine in the presence of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve using larger reaction vessels and ensuring strict control of reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the bromine or carbonyl groups are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(II) or manganese(III) complexes, while reduction may yield manganese(0) complexes. Substitution reactions can yield a variety of manganese complexes with different ligands .
科学的研究の応用
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) has several scientific research applications, including:
Chemistry: Used as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to various substrates.
Medicine: Investigated for its potential use in developing manganese-based drugs or imaging agents.
Industry: Used in industrial processes that require efficient hydrogenation catalysts
作用機序
The mechanism by which Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) exerts its effects involves the coordination of the manganese center with substrates, facilitating various chemical transformations. The compound’s molecular targets include unsaturated organic molecules, which undergo hydrogenation in the presence of the catalyst. The pathways involved typically include the activation of hydrogen and the transfer of hydrogen atoms to the substrate .
類似化合物との比較
Similar Compounds
Bromodicarbonyl[bis[2-(diphenylphosphino)ethyl]amine]manganese(I): Similar structure but with diphenylphosphino groups instead of diisopropylphosphino groups.
Bromodicarbonyl[bis[2-(dimethylphosphino)ethyl]amine]manganese(I): Similar structure but with dimethylphosphino groups instead of diisopropylphosphino groups
Uniqueness
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective as a hydrogenation catalyst compared to similar compounds with different phosphino groups .
特性
分子式 |
C18H37BrMnNO2P2- |
|---|---|
分子量 |
496.3 g/mol |
IUPAC名 |
carbon monoxide;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;manganese;bromide |
InChI |
InChI=1S/C16H37NP2.2CO.BrH.Mn/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;2*1-2;;/h13-17H,9-12H2,1-8H3;;;1H;/p-1 |
InChIキー |
WNPCAOHZTVTHFM-UHFFFAOYSA-M |
正規SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].[C-]#[O+].[Mn].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


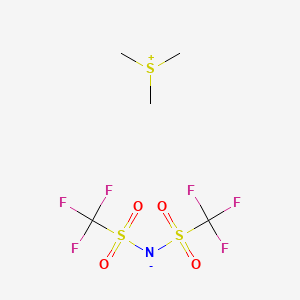
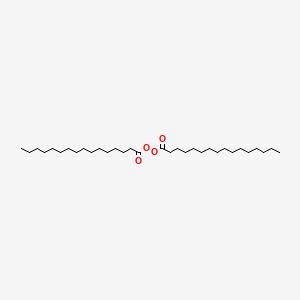
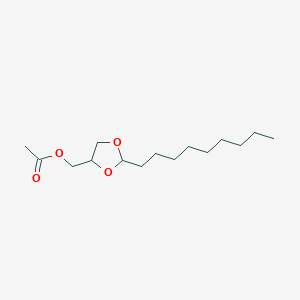
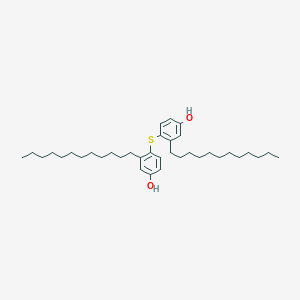
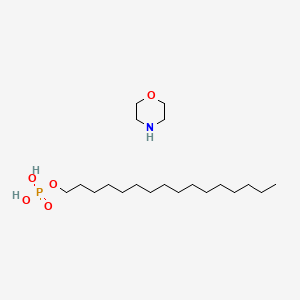
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)

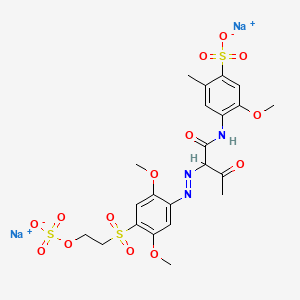
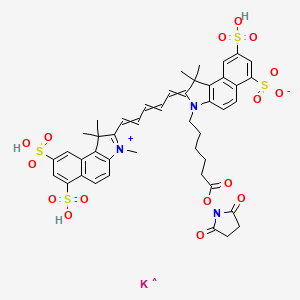
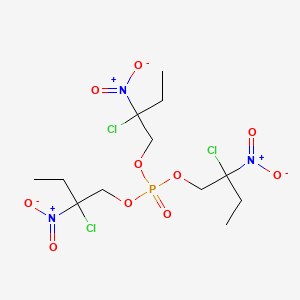
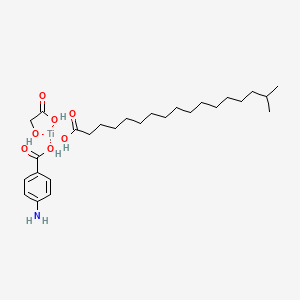
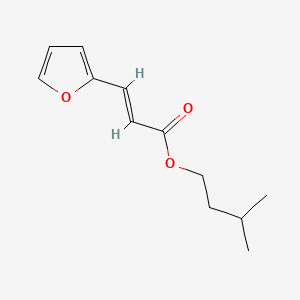
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
